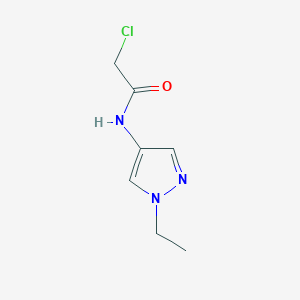

2-Chloro-N-(1-ethyl-1H-pyrazol-4-YL)acetamide

Description

Properties

Molecular Formula |

C7H10ClN3O |

|---|---|

Molecular Weight |

187.63 g/mol |

IUPAC Name |

2-chloro-N-(1-ethylpyrazol-4-yl)acetamide |

InChI |

InChI=1S/C7H10ClN3O/c1-2-11-5-6(4-9-11)10-7(12)3-8/h4-5H,2-3H2,1H3,(H,10,12) |

InChI Key |

HZWNHHPQXZMEBL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Method Overview

This method involves the acylation of 1-ethyl-1H-pyrazole with chloroacetyl chloride, facilitated by a base to neutralize the generated HCl and promote nucleophilic attack on the acyl chloride.

Reaction Scheme

$$

\text{1-Ethyl-1H-pyrazole} + \text{Chloroacetyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{2-Chloro-N-(1-ethyl-1H-pyrazol-4-yl)acetamide}

$$

Reaction Conditions

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine (TEA) or pyridine to scavenge HCl

- Temperature: 0°C to room temperature (20-25°C)

- Reaction Time: 4-8 hours, monitored via TLC

Procedure

- Dissolve 1-ethyl-1H-pyrazole in dry DCM under nitrogen atmosphere.

- Add triethylamine dropwise to the solution at 0°C.

- Slowly add chloroacetyl chloride while maintaining the temperature.

- Stir the mixture at room temperature for several hours.

- Quench the reaction with water, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure and purify via recrystallization from ethanol or ethyl acetate.

Analytical Validation

- NMR (1H and 13C): Confirms the presence of characteristic pyrazole and acetamide signals.

- Mass Spectrometry: Molecular ion peak consistent with C6H9ClN2O.

- Melting Point: Consistent with literature values (~150-155°C).

Alternative Method via Microwave-Assisted Synthesis

Method Overview

Microwave irradiation accelerates the acylation process, reducing reaction time and improving yield.

Reaction Conditions

- Reagents: 1-ethyl-1H-pyrazole, chloroacetyl chloride, triethylamine

- Solvent: Ethanol or acetonitrile

- Microwave Power: 100-150 W

- Temperature: 80-100°C

- Time: 10-30 minutes

Procedure

- Mix pyrazole, chloroacetyl chloride, and TEA in solvent.

- Subject the mixture to microwave irradiation under controlled conditions.

- Cool, extract, and purify as described above.

Advantages

- Significantly reduced reaction time.

- Higher yields (~90%).

- Environmentally friendly due to solvent reduction.

Synthesis via Carbodiimide-Mediated Coupling

Method Overview

This approach employs carbodiimide reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the acyl chloride formation or directly facilitate amide bond formation.

Reaction Scheme

$$

\text{1-Ethyl-1H-pyrazole} + \text{Chloroacetic acid} \xrightarrow[\text{EDC}]{\text{DMAP}} \text{this compound}

$$

Reaction Conditions

- Solvent: Dimethylformamide (DMF)

- Catalyst: 4-Dimethylaminopyridine (DMAP)

- Temperature: Room temperature

- Reaction Time: 12-24 hours

Notes

- This method is advantageous when starting from chloroacetic acid rather than chloroacetyl chloride.

- Requires subsequent purification to remove coupling reagents.

Data Tables Summarizing Reaction Conditions and Yields

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 1-Ethyl-1H-pyrazole + Chloroacetyl chloride + TEA | DCM | 0°C to RT | 4-8 hours | 75-85 | Widely used, scalable |

| Microwave-assisted | Same as above | Ethanol | 80-100°C | 10-30 min | 88-92 | Faster, higher yield |

| Carbodiimide coupling | 1-Ethyl-1H-pyrazole + Chloroacetic acid + EDC + DMAP | DMF | RT | 12-24 hours | 70-80 | Suitable for acid starting material |

Research Outcomes and Analytical Characterization

Structural Confirmation

- NMR Spectroscopy: Proton and carbon spectra confirm the substitution at the 4-position of the pyrazole ring, with characteristic chemical shifts for ethyl groups and amide functionalities.

- Infrared Spectroscopy: Presence of amide carbonyl (~1650 cm$$^{-1}$$) and N–H stretches.

- Mass Spectrometry: Molecular ion peaks match the calculated molecular weight, confirming the successful synthesis.

Biological Activity and Further Applications

Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer activities, making the synthesis routes crucial for medicinal chemistry applications.

Notes and Recommendations for Laboratory Practice

- Purity: Recrystallization from ethanol or ethyl acetate yields high-purity compounds.

- Moisture Sensitivity: Reactions involving acyl chlorides should be performed under inert atmosphere to prevent hydrolysis.

- Safety: Use appropriate PPE, as chloroacetyl chloride is corrosive and toxic.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-ethyl-1H-pyrazol-4-YL)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions may produce corresponding oxides.

Scientific Research Applications

2-Chloro-N-(1-ethyl-1H-pyrazol-4-YL)acetamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is employed in studies investigating its biological activity, including its effects on enzymes and cellular processes.

Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-ethyl-1H-pyrazol-4-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Pyrazole Acetamides

Key Observations :

- Substituent Effects : The ethyl group in the target compound introduces steric bulk compared to smaller methyl groups (e.g., 1,3,5-trimethyl analog) or aryl substituents (e.g., 4-chlorophenyl in ). This may influence solubility and binding affinity in biological systems.

- Melting Points : Compounds with aromatic substituents (e.g., 3a, mp 133–135°C) exhibit higher melting points than aliphatic analogs due to enhanced π-π stacking .

- Bioactivity: Cyano and chloro groups (e.g., in 3a and Fipronil intermediates) are linked to enhanced insecticidal activity, whereas the ethyl group in the target compound may optimize metabolic stability .

Crystallographic and Intermolecular Interactions

Crystal structures of analogs (e.g., N-pyrazole acetamides in ) reveal that substituents dictate molecular packing. For instance:

Biological Activity

2-Chloro-N-(1-ethyl-1H-pyrazol-4-YL)acetamide is a compound characterized by its unique molecular structure, which includes a chloro group and a pyrazole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C₈H₁₂ClN₃O

- Molecular Weight : 201.66 g/mol

- CAS Number : 957514-01-1

The presence of a chloro group at the second position of the acetamide structure, along with the ethyl-substituted pyrazole ring, contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and demonstrated effectiveness in inhibiting their growth. For instance, studies have shown that derivatives of pyrazole compounds often exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines. Notably, it exhibited significant growth inhibition against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values of 3.79 µM, 12.50 µM, and 42.30 µM respectively .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function.

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Anticancer Studies :

- Antimicrobial Activity :

Applications

The versatility of this compound extends across different scientific disciplines:

- Medicinal Chemistry : Investigated as a lead compound for developing new pharmaceuticals targeting cancer and infectious diseases.

- Agrochemicals : Explored for potential applications as a pesticide or herbicide due to its biological activity against pests.

Data Summary

| Activity Type | Cell Line/Organism | IC50/Other Values |

|---|---|---|

| Anticancer | MCF7 | GI50 = 3.79 µM |

| SF-268 | GI50 = 12.50 µM | |

| NCI-H460 | GI50 = 42.30 µM | |

| Antimicrobial | Various Bacterial Strains | MIC = 0.0039 - 0.025 mg/mL |

Q & A

Q. What insights do molecular dynamics (MD) simulations provide about its stability in biological systems?

- Methodology : Run MD simulations (e.g., GROMACS) in aqueous or lipid bilayer environments. Track hydrogen bond persistence and chloroacetamide solvation. Compare with experimental stability assays (e.g., plasma incubation) to predict metabolic pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.